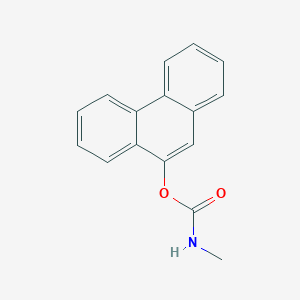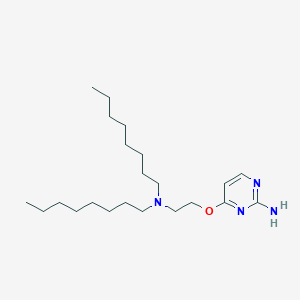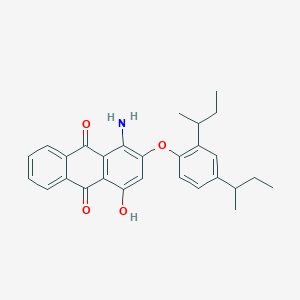
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a synthetic compound that belongs to the class of anthraquinone derivatives. This compound is also known as AQ-RA 741, and it has been widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone reduces the production of prostaglandins, which leads to a reduction in inflammation.
生化学的および生理学的効果
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in inflammation. In addition, it has been shown to inhibit the activity of bacterial enzymes, which leads to a reduction in bacterial growth.
実験室実験の利点と制限
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to use in biological experiments. However, it also has some limitations. It is a highly toxic compound that can cause damage to cells and tissues. It also has a short half-life, which means that it needs to be administered frequently to maintain its effects.
将来の方向性
There are several future directions for the use of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone in scientific research. One direction is the development of new synthetic methods that can produce this compound more efficiently. Another direction is the investigation of its potential use as a photosensitizer for photodynamic therapy. Additionally, more research is needed to understand its mechanism of action and to identify its potential uses in the treatment of cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a synthetic compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been used as a fluorescent probe and photosensitizer. It inhibits the activity of COX-2, reduces the production of prostaglandins, and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and has several future directions for research.
合成法
The synthesis of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a complex process that involves several steps. The first step involves the reaction of 2,4-di-sec-butylphenol with phthalic anhydride to form 2-(2,4-di-sec-butylphenoxy)phthalic anhydride. The second step involves the reaction of 2-(2,4-di-sec-butylphenoxy)phthalic anhydride with ammonia to form 1-Amino-2-(2,4-di-sec-butylphenoxy)phthalic acid. The final step involves the reaction of 1-Amino-2-(2,4-di-sec-butylphenoxy)phthalic acid with potassium hydroxide to form 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone.
科学的研究の応用
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, it has been used as a photosensitizer for photodynamic therapy.
特性
CAS番号 |
19756-52-6 |
|---|---|
製品名 |
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone |
分子式 |
C28H29NO4 |
分子量 |
443.5 g/mol |
IUPAC名 |
1-amino-2-[2,4-di(butan-2-yl)phenoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H29NO4/c1-5-15(3)17-11-12-22(20(13-17)16(4)6-2)33-23-14-21(30)24-25(26(23)29)28(32)19-10-8-7-9-18(19)27(24)31/h7-16,30H,5-6,29H2,1-4H3 |
InChIキー |
DUCHHTQUACAQPU-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C(C)CC |
正規SMILES |
CCC(C)C1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C(C)CC |
その他のCAS番号 |
19756-52-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




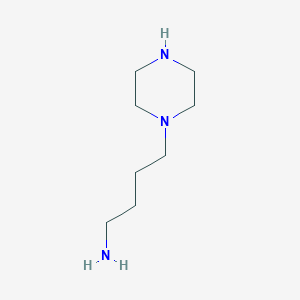
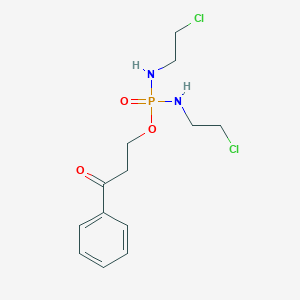
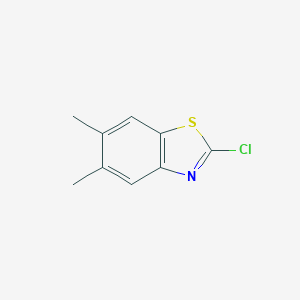
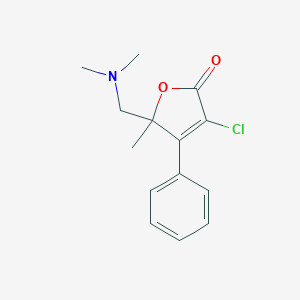
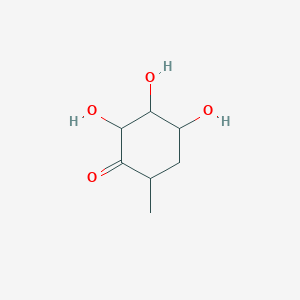
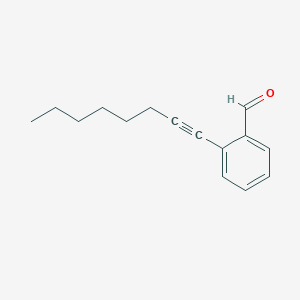
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
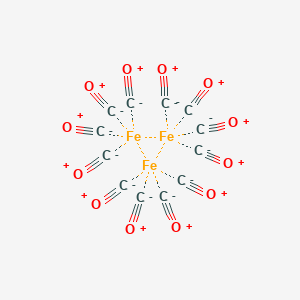
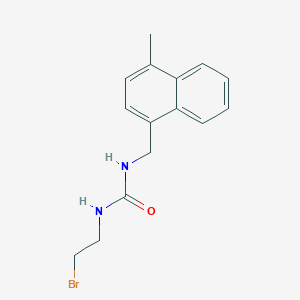
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
